molecular formula C20H20N2O4S B2571196 3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1171886-78-4

3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B2571196
CAS RN: 1171886-78-4
M. Wt: 384.45
InChI Key: ASHIAZQUJHJNAW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . Unfortunately, the specific spectral data for “3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is not available in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques such as melting point determination, solubility tests, and spectroscopic analysis . Unfortunately, the specific physical and chemical properties for “3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” are not available in the retrieved papers.

Scientific Research Applications

Electrochemical Behavior in Non-Aqueous Media

Research on 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, compounds structurally similar to the one , investigated their electrochemical properties in non-aqueous media. The study revealed that these compounds undergo electrolytic oxidation and reduction to form products like N-(1-aminocyclohexanecarbonyl)oxamic acid and alcohols, respectively, suggesting potential applications in electrochemical sensors or organic synthesis methodologies (Abou-Elenien et al., 1991).

Structural and Conformation Analysis

The analysis of crystal structures for amino-cycloalkanespiro-hydantoins, which share the spirocyclic element with the compound of interest, provides insights into the molecular conformation and hydrogen bonding patterns. These structural insights are essential for designing compounds with targeted properties, such as enhanced stability or specificity for biological receptors (Todorov et al., 2009).

Synthesis and Biological Activity

A study on the assembly of structurally diverse 5-(aminomethylene)thiazolidine-2,4-diones showcased the synthetic versatility of incorporating the thiazolidinedione moiety with various biological activities. This work underscores the potential of structurally similar compounds to serve as frameworks for developing new therapeutic agents with antibacterial and antifungal properties (Mohanty et al., 2015).

Crystal Structure and Thermodynamic Properties

Research involving 1,5-dioxaspiro[5.5] derivatives, such as the analysis of their crystal structure and thermodynamic properties, provides valuable information on their stability and reactivity. Such studies are fundamental in materials science for developing new compounds with desired physical and chemical properties (Zeng et al., 2021).

Syntheses and Crystal Structures of Derivatives

The synthesis and structural characterization of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives demonstrate the chemical flexibility and the diverse array of interactions (e.g., C–H···O and π···π stacking) these compounds can partake in. This knowledge is crucial for the design of molecules with specific binding or functional properties (Zeng et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is not detailed in the available literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Unfortunately, specific safety and hazard information for “3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is not available in the retrieved papers .

properties

IUPAC Name

3-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-5-7-14(8-6-13)16-12-27-19(22-16)21-11-15-17(23)25-20(26-18(15)24)9-3-2-4-10-20/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHIAZQUJHJNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

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